4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl propanoate
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Overview
Description
4-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENYL PROPANOATE is a complex organic compound that features a benzimidazole moiety, a cyano group, and a methoxyphenyl propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENYL PROPANOATE typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole core. This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions to form the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENYL PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amines .
Scientific Research Applications
4-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENYL PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENYL PROPANOATE involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to specific sites on proteins, altering their function and leading to various biological effects . The cyano group and methoxyphenyl propanoate ester also contribute to the compound’s activity by enhancing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its antimicrobial properties.
Benzothiazole derivatives: Exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.
Uniqueness
4-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENYL PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17N3O3 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl] propanoate |
InChI |
InChI=1S/C20H17N3O3/c1-3-19(24)26-17-9-8-13(11-18(17)25-2)10-14(12-21)20-22-15-6-4-5-7-16(15)23-20/h4-11H,3H2,1-2H3,(H,22,23)/b14-10+ |
InChI Key |
YXUHACZCRNYIKR-GXDHUFHOSA-N |
Isomeric SMILES |
CCC(=O)OC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OC |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OC |
Origin of Product |
United States |
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